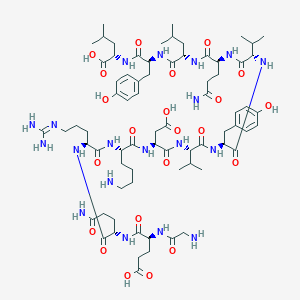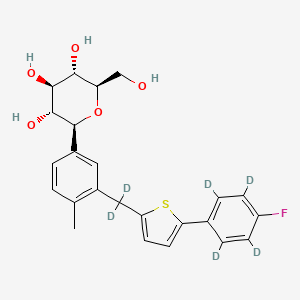
Canagliflozin-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Canagliflozin-D6 is a deuterated form of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic profile, making it a valuable compound for research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Canagliflozin-D6 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The key steps include:
Formation of the Core Structure: The core structure of canagliflozin is synthesized through a series of reactions involving the coupling of a thiophene derivative with a fluorophenyl group.
Deuterium Substitution: Deuterium atoms are introduced using deuterated reagents under specific conditions to replace hydrogen atoms in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.
Purification: Advanced purification techniques such as chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: Canagliflozin-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which are studied for their pharmacological properties.
科学的研究の応用
Canagliflozin-D6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of canagliflozin in biological matrices.
Biology: Studied for its effects on glucose metabolism and renal function.
Medicine: Investigated for its potential therapeutic benefits in treating type 2 diabetes and related complications.
Industry: Utilized in the development of new SGLT2 inhibitors with improved pharmacokinetic profiles.
作用機序
Canagliflozin-D6 exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. The molecular targets and pathways involved include:
SGLT2 Inhibition: Blocking the SGLT2 co-transporter reduces blood glucose levels.
Renal Glucose Excretion: Enhanced glucose excretion helps in managing hyperglycemia.
Cardiovascular Benefits: Reduction in blood glucose levels also contributes to cardiovascular health.
類似化合物との比較
Empagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Dapagliflozin: Known for its efficacy in reducing blood glucose levels.
Finerenone: Although not an SGLT2 inhibitor, it is used for comparison in studies involving chronic kidney disease and type 2 diabetes.
特性
分子式 |
C24H25FO5S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[3-[dideuterio-[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D,11D2 |
InChIキー |
XTNGUQKDFGDXSJ-PEAQIUCLSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)C([2H])([2H])C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
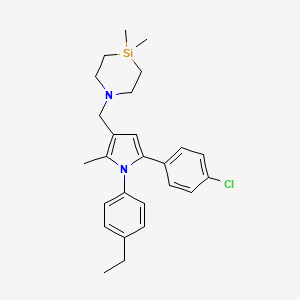
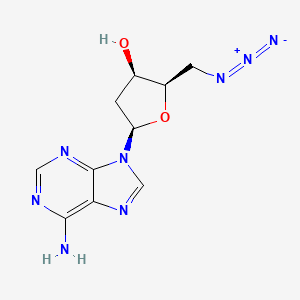
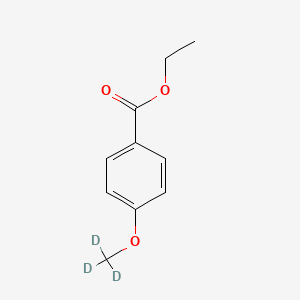
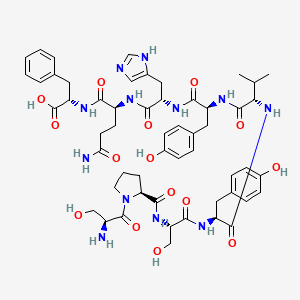
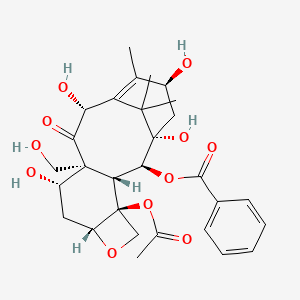
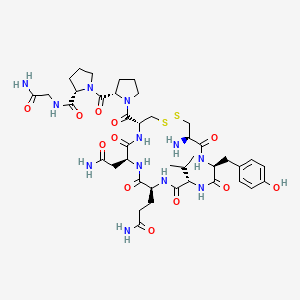
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

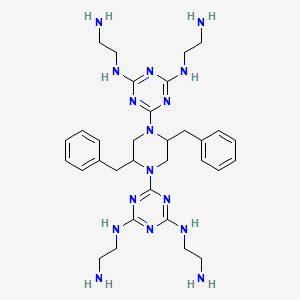
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
